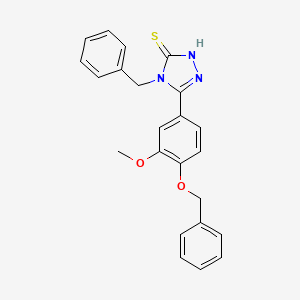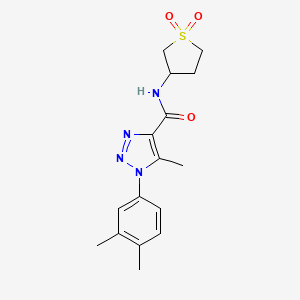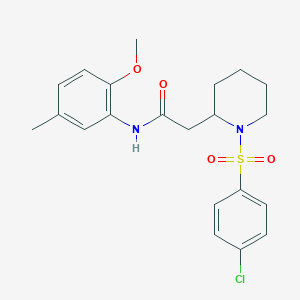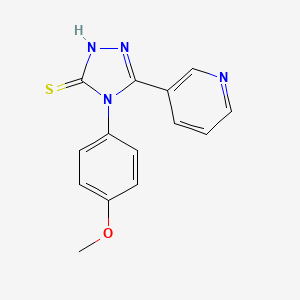![molecular formula C23H13ClF3NO3 B2429049 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid CAS No. 400079-74-5](/img/structure/B2429049.png)
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenyl group, a 3-(trifluoromethyl)phenoxy group, and a carboxylic acid group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated quinoline derivative reacts with a 4-chlorophenyl nucleophile.
Attachment of the 3-(trifluoromethyl)phenoxy Group: This step involves the reaction of the quinoline intermediate with a 3-(trifluoromethyl)phenol derivative under basic conditions to form the phenoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives, such as tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines. Substitution reactions can lead to a variety of functionalized quinoline derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on cellular processes and molecular targets.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways, leading to changes in cellular processes.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
Comparaison Avec Des Composés Similaires
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid can be compared with other similar compounds, such as:
2-phenylquinoline-4-carboxylic Acid: Lacks the chlorophenyl and trifluoromethylphenoxy groups, resulting in different chemical and biological properties.
2-(4-chlorophenyl)quinoline-4-carboxylic Acid: Lacks the trifluoromethylphenoxy group, which may affect its pharmacological activity.
3-(trifluoromethyl)phenoxyquinoline-4-carboxylic Acid: Lacks the chlorophenyl group, leading to variations in its chemical reactivity and biological effects.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3NO3/c24-15-10-8-13(9-11-15)20-21(31-16-5-3-4-14(12-16)23(25,26)27)19(22(29)30)17-6-1-2-7-18(17)28-20/h1-12H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNLZEGZGDIXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-fluorophenyl)urea](/img/structure/B2428972.png)

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)

![N-[(1-hydroxycyclopentyl)methyl]thiophene-3-carboxamide](/img/structure/B2428979.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(3-fluorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2428981.png)
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)


![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)
